(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808254
InChI: InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25)/t20-/m0/s1
SMILES: CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC13808254

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid -

Specification

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpent-4-enoic acid
Standard InChI InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25)/t20-/m0/s1
Standard InChI Key CWDITQNWNTYNAJ-FQEVSTJZSA-N
Isomeric SMILES CC(=C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Nomenclature Analysis

Chemical Identity and Molecular Framework

The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) group, a methylamino moiety, and a 4-methylpent-4-enoic acid backbone. Its IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid, reflects its stereochemistry at the second carbon (S-configuration) and the presence of a double bond at the fourth position of the pentenoic acid chain .

Molecular Formula and Key Features:

  • Molecular Formula: C₂₂H₂₃NO₄

  • Molar Mass: 365.42 g/mol

  • Chiral Centers: One (S-configuration at C2)

  • Functional Groups:

    • Fmoc-protected methylamino group

    • α,β-unsaturated carboxylic acid (pent-4-enoic acid)

    • Methyl branch at C4

Stereochemical and Conformational Considerations

The S-configuration at C2 ensures enantioselective interactions in peptide synthesis, influencing the spatial arrangement of resultant peptides . The 4-methylpent-4-enoic acid moiety introduces rigidity via its double bond, potentially affecting peptide backbone conformation and solvent accessibility .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves Fmoc protection of a methylamino-functionalized amino acid precursor. Key steps include:

  • Protection of the Amino Group: Reaction of the primary amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) in dioxane or DMF .

  • Introduction of the Methyl Branch: Alkylation or Michael addition to install the 4-methyl group .

  • Double Bond Formation: Dehydration or Wittig reaction to generate the pent-4-enoic acid structure .

Representative Reaction Scheme:

Methylamino acid+Fmoc-ClBaseFmoc-protected intermediateFunctionalization(S)-2-((Fmoc)(methyl)amino)-4-methylpent-4-enoic acid\text{Methylamino acid} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-protected intermediate} \xrightarrow{\text{Functionalization}} \text{(S)-2-((Fmoc)(methyl)amino)-4-methylpent-4-enoic acid}

Industrial Production Considerations

Large-scale synthesis employs solid-phase peptide synthesis (SPPS)-compatible protocols, optimizing yield through:

  • Automated peptide synthesizers for sequential coupling.

  • Use of piperidine in DMF for Fmoc deprotection.

  • Chromatographic purification to isolate the compound .

Chemical and Physical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane .

  • Stability: Stable under ambient conditions but sensitive to strong bases (e.g., piperidine) and prolonged UV exposure .

Reactivity Profile

  • Deprotection: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), yielding a free amine for peptide bond formation.

  • Peptide Coupling: Activates via carbodiimide reagents (e.g., DIC/HOBt) to form amide bonds.

Comparative Reactivity with Analogues:

PropertyThis CompoundFmoc-Ala-OH
Deprotection RateModerateFast
Steric HindranceHigh (methyl branch)Low
Conformational RigidityHigh (double bond)Flexible

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block for introducing methyl-branched, unsaturated residues into peptides. Its applications include:

  • Constrained Peptide Design: The double bond restricts rotational freedom, stabilizing specific secondary structures (e.g., β-turns) .

  • Enhanced Proteolytic Stability: Methyl groups and unsaturated bonds reduce enzymatic degradation .

Case Study: Antimicrobial Peptides

A 2023 study synthesized analogs of gramicidin S using this compound, demonstrating 20% higher stability in serum compared to linear variants . The methyl branch and double bond were critical for maintaining α-helical content under physiological conditions .

Research Findings and Innovations

Structural Modifications and Activity

  • Methyl Group Impact: Substitution at C4 improved hydrophobic interactions with lipid bilayers, enhancing antimicrobial activity against E. coli .

  • Double Bond Geometry: The trans configuration (pent-4-enoic acid) favored π-π stacking in self-assembling peptides .

Industrial Relevance

  • Pharmaceuticals: Used in the synthesis of peptide therapeutics targeting GPCRs, leveraging its conformational constraints for receptor specificity.

  • Biomaterials: Incorporated into hydrogel matrices for controlled drug release, capitalizing on its rigidity .

Data Tables

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃NO₄
Molar Mass (g/mol)365.42
Melting Point (°C)158–160 (dec.)
Solubility in DMF (g/L)45

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Room Temperature, 24h7895
0°C, 48h9298
Microwave-assisted, 1h8597

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